molecular formula C4H9ClN2O B1524947 (S)-3-Aminopyrrolidin-2-one hydrochloride CAS No. 56440-28-9

(S)-3-Aminopyrrolidin-2-one hydrochloride

Cat. No. B1524947
CAS RN: 56440-28-9
M. Wt: 136.58 g/mol
InChI Key: QRKDBIIHVIKHJQ-DFWYDOINSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, and catalysts used in the synthesis.



Molecular Structure Analysis

This involves understanding the molecular structure of the compound, including its atomic arrangement and bonding. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and mechanisms of these reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Asymmetric Synthesis and Antibacterial Agents

"(S)-3-Aminopyrrolidin-2-one hydrochloride" has been utilized in the asymmetric synthesis of enantiomers of antibacterial agents, demonstrating the importance of stereochemistry in enhancing the antibacterial activity against both aerobic and anaerobic bacteria. Efficient asymmetric syntheses of these agents have shown that the S-(+) enantiomer exhibits significantly better in vivo activity compared to racemic material, highlighting the clinical significance of enantiomerically pure compounds (Rosen et al., 1988).

Antagonism of Synaptic and Amino Acid-Induced Excitation

Research has shown that derivatives of "(S)-3-Aminopyrrolidin-2-one hydrochloride" can antagonize synaptic and amino acid-induced excitation in neural tissues, suggesting potential therapeutic applications in neurological disorders. Studies on the effects of HA-966, a compound derived from "(S)-3-Aminopyrrolidin-2-one," have demonstrated its ability to reduce synaptic excitation and chemical excitation of neurons induced by glutamate and aspartate, offering insights into its mechanism of action as an excitatory amino acid antagonist (Davies & Watkins, 1973; Foster & Kemp, 1989).

Novel Synthetic Routes and Pharmaceutical Intermediates

Studies have also explored novel synthetic routes involving "(S)-3-Aminopyrrolidin-2-one hydrochloride" for the preparation of pharmacologically active compounds. For example, techniques for synthesizing hydroxypyrrolidine hydrochloride from amino acids, as well as methodologies for creating 3-amino-2-methylpyrrolidines through ring expansion, highlight the compound's versatility as an intermediate in the synthesis of potential therapeutic agents (Li Zi-cheng, 2009; D’hooghe et al., 2009).

Safety And Hazards

This involves understanding the safety precautions needed when handling the compound and the hazards associated with its use. It includes its toxicity, flammability, and environmental impact.


Future Directions

This involves understanding the current research trends related to the compound and predicting future research directions. It includes potential applications and improvements to its synthesis.


properties

IUPAC Name

(3S)-3-aminopyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.ClH/c5-3-1-2-6-4(3)7;/h3H,1-2,5H2,(H,6,7);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKDBIIHVIKHJQ-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Aminopyrrolidin-2-one hydrochloride

CAS RN

56440-28-9
Record name (3S)-3-aminopyrrolidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Aminopyrrolidin-2-one hydrochloride
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(S)-3-Aminopyrrolidin-2-one hydrochloride

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